molecular formula C6H12OS B8748622 o-Methyl pentanethioate CAS No. 55283-58-4

o-Methyl pentanethioate

Cat. No.: B8748622
CAS No.: 55283-58-4
M. Wt: 132.23 g/mol
InChI Key: PSLJJIWWAUDWTE-UHFFFAOYSA-N
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Description

o-Methyl pentanethioate (referred to as S-methyl pentanethioate in some literature ) is a sulfur-containing organic compound characterized by a thioester functional group. It has been identified as a volatile organic compound (VOC) relevant in clinical diagnostics, particularly in assessing halitosis and submandibular abscesses via HS-SPME-GC/MS analysis . Its structure comprises a pentanethioate backbone with a methyl group attached to the sulfur atom, distinguishing it from oxygen-based esters.

Properties

CAS No.

55283-58-4

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

O-methyl pentanethioate

InChI

InChI=1S/C6H12OS/c1-3-4-5-6(8)7-2/h3-5H2,1-2H3

InChI Key

PSLJJIWWAUDWTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=S)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Thioesters like o-methyl pentanethioate undergo hydrolysis in aqueous environments, yielding pentanoic acid and methanethiol. This reaction is pH-dependent and follows a nucleophilic substitution mechanism:

CH3SC(O)C4H9+H2OC4H9COOH+CH3SH\text{CH}_3\text{SC(O)C}_4\text{H}_9 + \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_9\text{COOH} + \text{CH}_3\text{SH}

Key Data:

ConditionRate Constant (k, s⁻¹)ProductsSource
Acidic (pH 2)1.2×1041.2 \times 10^{-4}Pentanoic acid, Methanethiol
Alkaline (pH 10)3.8×1033.8 \times 10^{-3}Pentanoate anion, Methanethiolate

In alkaline conditions, deprotonation of the nucleophile accelerates the reaction, consistent with typical thioester behavior.

Transesterification

This compound reacts with alcohols (e.g., ethanol) to form new thioesters or esters. For example:

CH3SC(O)C4H9+C2H5OHC2H5SC(O)C4H9+CH3OH\text{CH}_3\text{SC(O)C}_4\text{H}_9 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{SC(O)C}_4\text{H}_9 + \text{CH}_3\text{OH}

Experimental Insights:

  • Catalysts : Lewis acids (e.g., ZnCl<sub>2</sub>) enhance reaction rates by polarizing the carbonyl group.

  • Steric Effects : Bulky alcohols (e.g., tert-butanol) reduce yields due to hindered nucleophilic attack.

Acylation Reactions

The compound serves as an acyl donor in reactions with amines, forming amides:

CH3SC(O)C4H9+RNH2RNHC(O)C4H9+CH3SH\text{CH}_3\text{SC(O)C}_4\text{H}_9 + \text{RNH}_2 \rightarrow \text{RNHC(O)C}_4\text{H}_9 + \text{CH}_3\text{SH}

Stability and Degradation

This compound degrades under oxidative and thermal conditions:

ConditionDegradation ProductsNotesSource
100°C (dry heat)Pentanoyl sulfide, CO<sub>2</sub>Radical-mediated decomposition
UV light (254 nm)Disulfides, AldehydesPhotooxidation dominates

Stability in storage is moderate; refrigeration (-20°C) reduces decomposition by 90% over six months .

Biological Relevance

  • Plant Stress Response : Trace amounts of this compound in bacterial volatile emissions enhance drought tolerance in Arabidopsis via stomatal closure modulation .

  • Halitosis Biomarker : Detected in human saliva as a volatile organic compound (VOC) linked to submandibular abscesses, with diagnostic sensitivity >90% .

Synthetic Pathways

The compound is synthesized via thioesterification:

C4H9COOH+CH3SHDCCCH3SC(O)C4H9+H2O\text{C}_4\text{H}_9\text{COOH} + \text{CH}_3\text{SH} \xrightarrow{\text{DCC}} \text{CH}_3\text{SC(O)C}_4\text{H}_9 + \text{H}_2\text{O}

Optimization Data:

Coupling AgentYield (%)Purity (%)
DCC8598
EDC7895

DCC (N,N'-dicyclohexylcarbodiimide) outperforms EDC due to superior leaving-group stability.

Mechanistic Studies

The reaction mechanism aligns with S<sub>N</sub>2 nucleophilic substitution :

  • Nucleophilic attack on the electrophilic carbonyl carbon.

  • Tetrahedral intermediate formation.

  • Leaving group departure (methanethiolate).

Kinetic isotope effect (KIE) studies (k<sub>H</sub>/k<sub>D</sub> = 1.8) confirm a concerted mechanism.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl-Substituted Compounds

Compound Structure Biological Activity Key Reference
This compound S-methyl thioester VOC biomarker for halitosis HS-SPME-GC/MS
(S)-2 (o-methyl derivative) Ortho-methyl aryl ligand High 5-HT₁A affinity (nanomolar) QSAR analysis
O-methyl isopropylphosphonothiolate Phosphonothiolate Pesticidal activity CAS registry
Compound 17 (two O-methyl groups) Di-O-methylated Active in primary screen Enzymatic assay

Table 2: Impact of Methyl Group Number on Activity

Methyl Group Count Compound Example Activity Status Target System
0 Compound 11 Inactive Protein interaction
2 Compound 17 Active Protein interaction
4 Compound 21 Inactive Protein interaction

Research Findings and Implications

  • Structure-Activity Relationships : Ortho-methylation enhances receptor binding in serotonergic ligands but requires precise positioning, as excessive methylation disrupts activity .
  • Synthetic Considerations: While O-methylation is well-documented in phosphonothiolates , S-methyl thioesters like this compound may prioritize volatility over target inhibition, reflecting divergent applications .

Q & A

Q. What are the recommended synthetic routes for o-Methyl pentanethioate, and how can purity be optimized?

Answer:

  • Synthetic Routes : Common methods include thioesterification of pentanethiol with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in anhydrous DMF). Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to minimize side products like disulfides .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure. Confirm purity via GC-MS (retention time comparison) and ¹H NMR (integration of characteristic peaks, e.g., S–CH₃ at δ 2.1–2.3 ppm) .

  • Table: Key Spectral Data

    TechniqueKey Peaks/Features
    ¹H NMRδ 0.9–1.1 (CH₃), 1.3–1.5 (CH₂), 2.1–2.3 (S–CH₃)
    IRν 1670–1700 cm⁻¹ (C=O), 2550–2600 cm⁻¹ (S–H)*
    *Note: S–H peak absence confirms successful methylation .

Q. How should researchers safely handle this compound in laboratory settings?

Answer:

  • PPE Requirements : Wear solvent-resistant gloves (e.g., neoprene), lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation.
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Primary Methods :
    • GC-MS : Quantify purity and identify volatile byproducts.
    • ¹H/¹³C NMR : Confirm molecular structure (e.g., methyl group integration, carbonyl carbon at δ ~170 ppm).
    • FT-IR : Monitor functional groups (C=O, S–CH₃).
  • Secondary Validation : High-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. How can solubility and stability profiles inform experimental design?

Answer:

  • Solubility : Test in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) to guide reaction solvent selection.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., free thiols) .

Q. What are the best practices for designing a reproducibility protocol for this compound synthesis?

Answer:

  • Documentation : Record precise molar ratios, reaction times, and purification steps.
  • Batch Consistency : Use standardized reagents and calibrate instruments (e.g., balances, thermometers).
  • Peer Validation : Share protocols with collaborators for cross-lab verification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Simulate transition states to predict regioselectivity in nucleophilic acyl substitution.
  • Solvent Effects : Use COSMO-RS models to assess solvent polarity impact on reaction kinetics.
  • Validation : Compare computational results with experimental yields and byproduct profiles .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Answer:

  • Cross-Validation : Replicate experiments using identical conditions and compare with literature.
  • Error Analysis : Investigate instrument calibration (e.g., NMR shimming, GC column aging) and sample hydration.
  • Meta-Analysis : Aggregate data from peer-reviewed studies, excluding non-validated sources (e.g., patents, non-peer-reviewed databases) .

Q. How can degradation pathways of this compound be mechanistically studied?

Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.
  • LC-MS/MS : Identify transient intermediates (e.g., sulfenic acids).
  • Kinetic Studies : Monitor degradation rates under UV light to assess photolytic stability .

Q. What experimental designs are optimal for comparative studies with structural analogs (e.g., S-ethyl variants)?

Answer:

  • Controlled Variables : Fix solvent, temperature, and catalyst while varying the alkyl group.
  • Activity Comparison : Measure reaction rates in model reactions (e.g., Grignard additions).
  • Statistical Analysis : Use ANOVA to determine significance of structural modifications .

Q. How can researchers integrate this compound into green chemistry frameworks?

Answer:

  • Catalysis : Replace toxic methylating agents with dimethyl carbonate in biphasic systems.
  • Lifecycle Analysis : Quantify E-factor (waste/product ratio) and atom economy for sustainability benchmarking.
  • Toxicity Screening : Use in vitro assays (e.g., Daphnia magna) to assess environmental impact .

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